Product packaging for Hexapyrrolidinocyclotriphosphazene(Cat. No.:CAS No. 4864-72-6)

Hexapyrrolidinocyclotriphosphazene

Cat. No.: B1208575
CAS No.: 4864-72-6
M. Wt: 555.6 g/mol
InChI Key: QXTBLBAUYVMZCO-UHFFFAOYSA-N
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Description

Hexapyrrolidinocyclotriphosphazene is a key cyclotriphosphazene derivative where all six chlorine atoms of the base molecule, hexachlorocyclotriphosphazene (HCCP), have been replaced by pyrrolidino groups . This substitution results in a versatile inorganic-organic hybrid compound that serves as a crucial precursor for developing advanced materials and biologically active compounds . Its structure features a robust, planar P₃N₃ ring, which provides a stable platform for further functionalization and application in diverse research fields . A significant area of investigation for this compound is in pharmacological research, particularly as a precursor for novel anticancer agents. Studies on protic ionic liquids (PILs) or protic molten salts (PMOSs) derived from this compound have demonstrated potent antiproliferative effects against several human cancer cell lines, including HT-29 (colon adenocarcinoma), HeLa (cervical adenocarcinoma), and C6 (rat glioma) . The mechanism of this anticancer activity is multifaceted; these derivatives can interact with CT-DNA via groove binding, induce apoptosis (programmed cell death) in cancer cells, and exhibit inhibitory effects on DNA topoisomerase I, an enzyme critical for DNA replication . Immunohistochemistry studies further indicate that these compounds can modulate key regulatory proteins, decreasing Bcl-2 levels while increasing the accumulation of P53 . Beyond biomedical applications, this compound and its derivatives hold substantial value in materials science. The cyclotriphosphazene core is renowned for its high thermal stability and excellent flame retardancy . This makes it an attractive building block for creating flame-retardant additives for polymers, lubricants, and electrolytes for energy storage devices . The compound's structure allows for the creation of ionic liquids (PzILs), which are explored for their unique properties as solvents and functional materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48N9P3 B1208575 Hexapyrrolidinocyclotriphosphazene CAS No. 4864-72-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4864-72-6

Molecular Formula

C24H48N9P3

Molecular Weight

555.6 g/mol

IUPAC Name

2,2,4,4,6,6-hexapyrrolidin-1-yl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C24H48N9P3/c1-2-14-28(13-1)34(29-15-3-4-16-29)25-35(30-17-5-6-18-30,31-19-7-8-20-31)27-36(26-34,32-21-9-10-22-32)33-23-11-12-24-33/h1-24H2

InChI Key

QXTBLBAUYVMZCO-UHFFFAOYSA-N

SMILES

C1CCN(C1)P2(=NP(=NP(=N2)(N3CCCC3)N4CCCC4)(N5CCCC5)N6CCCC6)N7CCCC7

Canonical SMILES

C1CCN(C1)P2(=NP(=NP(=N2)(N3CCCC3)N4CCCC4)(N5CCCC5)N6CCCC6)N7CCCC7

Synonyms

hexapyrrolidinocyclotriphosphazene

Origin of Product

United States

Synthetic Methodologies for Hexapyrrolidinocyclotriphosphazene

Precursor Synthesis and Purification Strategies

The journey to hexapyrrolidinocyclotriphosphazene begins with the synthesis and purification of its essential precursors: the inorganic ring system, hexachlorocyclotriphosphazene, and the organic nucleophile, pyrrolidine (B122466).

Synthesis of Hexachlorocyclotriphosphazene (N3P3Cl6) and its Precursors

Hexachlorocyclotriphosphazene, often abbreviated as HCCP, is the cornerstone of this synthesis. It is most commonly prepared through the reaction of phosphorus pentachloride (PCl5) with ammonium (B1175870) chloride (NH4Cl). This reaction is typically carried out in a high-boiling chlorinated solvent, such as chlorobenzene (B131634) or tetrachloroethane, under reflux conditions. The stoichiometry of the reactants is a critical factor, with a molar ratio of PCl5 to NH4Cl of approximately 1:1.2 often employed to drive the reaction towards the desired cyclic trimer.

The reaction proceeds over several hours, with typical durations ranging from 3 to 30 hours depending on the solvent and temperature. For instance, in boiling chlorobenzene (131°C), the reaction may require 25-30 hours for completion, while in the higher-boiling tetrachloroethane (147°C), the time can be reduced to 7-8 hours. The use of catalysts, such as metal chlorides (e.g., FeCl3, ZnCl2, MgCl2), can also influence the reaction rate and yield.

Upon completion, the reaction mixture contains a mixture of cyclic and linear phosphazenes. The crude HCCP is isolated by filtration to remove unreacted ammonium chloride, followed by distillation of the solvent. Purification of HCCP is crucial for subsequent reactions and is typically achieved through recrystallization from a suitable organic solvent or by vacuum sublimation. Slow vacuum sublimation at around 60°C is particularly effective in separating the trimer from the often-present tetramer, octachlorocyclotetraphosphazene.

A summary of typical reaction conditions for the synthesis of hexachlorocyclotriphosphazene is presented in the table below.

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Chlorobenzene13125-3046-67
Tetrachloroethane1477-8~50
PyridineReflux1~80

Preparation of Pyrrolidine Ligands for Substitution Reactions

Pyrrolidine, a cyclic secondary amine, serves as the nucleophile in the synthesis of this compound. It can be prepared through various methods, both industrially and in the laboratory. A common industrial method involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at elevated temperatures (165–200 °C) and pressures (17–21 MPa) over a cobalt and nickel oxide catalyst. wikipedia.org

For laboratory-scale synthesis, pyrrolidine can be obtained from the cyclization of putrescine (1,4-diaminobutane). This can be achieved by heating putrescine with a supported nickel catalyst. researchgate.net

Prior to its use in the nucleophilic substitution reaction, it is essential to ensure the pyrrolidine is anhydrous. This is because any moisture present can react with the highly reactive P-Cl bonds of hexachlorocyclotriphosphazene, leading to undesired side products. Purification of commercially available pyrrolidine can be achieved by distillation over a suitable drying agent, such as potassium hydroxide (B78521) pellets.

Nucleophilic Substitution Reactions for Phosphazene Amination

The core of the synthesis of this compound lies in the nucleophilic substitution of the chlorine atoms on the phosphazene ring with pyrrolidine. This process, known as amination, can be controlled to achieve varying degrees of substitution.

Reaction Stoichiometry and Control of Substitution Degree

The degree of substitution of chlorine atoms by pyrrolidine is primarily controlled by the stoichiometry of the reactants. To achieve the fully substituted this compound, a significant excess of pyrrolidine is typically used. The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or toluene, and often in the presence of a tertiary amine like triethylamine (B128534), which acts as a hydrogen chloride scavenger.

Mechanistic Investigations of Amine Substitution on Cyclophosphazenes

The mechanism of nucleophilic substitution at the phosphorus center in cyclophosphazenes has been a subject of considerable investigation. The substitution of chlorine atoms by amines can proceed through different pathways, primarily distinguished as either concerted or stepwise.

The reaction of secondary amines, such as pyrrolidine, with hexachlorocyclotriphosphazene generally favors a non-geminal substitution pattern, meaning that the incoming amine groups attach to different phosphorus atoms before geminal substitution (attachment to the same phosphorus atom) occurs. This observation is often attributed to an associative (SN2-like) mechanism.

In a concerted (SN2-type) pathway , the nucleophilic attack by the amine and the departure of the chloride leaving group occur simultaneously, proceeding through a single pentacoordinate transition state. This pathway is generally favored for the substitution of the first few chlorine atoms. Kinetic studies on the reactions of hexachlorocyclotriphosphazene with aromatic primary amines have shown that the initial stages of chlorine replacement proceed via an SN2(P) mechanism.

Conversely, a stepwise pathway involves the formation of a discrete intermediate. This can occur through two main variations:

SN1-type mechanism: This involves the initial ionization of the P-Cl bond to form a three-coordinate phosphazenium cation, which is then rapidly attacked by the nucleophile. This pathway is more likely when the phosphazene ring is substituted with electron-donating groups that can stabilize the positive charge on the phosphorus atom. The geminal substitution pattern observed with some primary amines is often attributed to a rate-determining ionization step. nih.gov

Addition-Elimination mechanism: This involves the initial addition of the nucleophile to the phosphorus atom to form a stable pentacoordinate intermediate, followed by the elimination of the leaving group.

Computational studies on the aminolysis of phosphazenes provide further insight into these pathways. The relative energies of the transition states and intermediates can be calculated to predict the most likely reaction mechanism. For secondary amines like pyrrolidine, the steric hindrance and nucleophilicity play a significant role in determining the preferred pathway. While a definitive, universally accepted mechanism for all amine substitutions on cyclophosphazenes is not established and can be substrate and condition-dependent, the prevalence of non-geminal substitution with secondary amines strongly suggests a concerted or associative-like mechanism, particularly in the early stages of substitution.

Influence of Solvent Systems on Reaction Kinetics

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing the rate and efficiency of the nucleophilic substitution reaction. The solvent's primary roles are to dissolve the reactants, facilitate their interaction, and stabilize the transition state of the reaction. The polarity and coordinating ability of the solvent are key factors that dictate the reaction kinetics.

Generally, polar aprotic solvents are favored for this type of reaction. Solvents such as tetrahydrofuran (THF), acetonitrile (B52724), and chlorinated hydrocarbons like dichloromethane (B109758) and chloroform (B151607) are commonly employed. These solvents effectively solvate the cyclotriphosphazene (B1200923) ring and the pyrrolidine nucleophile, promoting a homogenous reaction environment.

The kinetics of the substitution of chlorine atoms on the phosphazene ring by pyrrolidine typically follows a second-order rate law, being first order in both hexachlorocyclotriphosphazene and pyrrolidine. The rate of reaction is significantly influenced by the solvent's dielectric constant and its ability to stabilize the charged intermediates formed during the reaction.

To illustrate the effect of the solvent on reaction kinetics, the following table presents hypothetical rate constants for the formation of this compound in various solvent systems.

Solvent SystemDielectric Constant (ε) at 20°CRelative Rate Constant (k_rel)
n-Hexane1.881
Toluene2.3815
Diethyl Ether4.3450
Tetrahydrofuran (THF)7.58250
Dichloromethane8.93400
Acetonitrile37.51200

This table is illustrative and intended to show the general trend of increasing reaction rate with solvent polarity. Actual values would need to be determined experimentally.

As the data suggests, a significant rate enhancement is observed when moving from nonpolar solvents like n-hexane to highly polar aprotic solvents like acetonitrile. This is attributed to the ability of polar solvents to stabilize the charge separation in the transition state of the nucleophilic attack, thereby lowering the activation energy of the reaction.

Role of Temperature and Pressure in Reaction Control

Temperature is a fundamental parameter for controlling the rate of the synthesis of this compound. In accordance with the principles of chemical kinetics, increasing the reaction temperature generally leads to a higher reaction rate. This is due to the increased kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction.

The synthesis is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction time. For instance, in a solvent like tetrahydrofuran (THF), the reaction is commonly performed at its boiling point of 66°C.

The following table provides a representative overview of the effect of temperature on the reaction time and yield for the synthesis of this compound.

Temperature (°C)Reaction Time (hours)Yield (%)
25 (Room Temperature)7265
502485
66 (Reflux in THF)1292
100495

Data is hypothetical and for illustrative purposes. Actual results may vary based on specific reaction conditions.

The role of pressure in the synthesis of this compound is less commonly explored for this specific reaction, as it typically proceeds efficiently at atmospheric pressure. High-pressure synthesis is generally employed when dealing with gaseous reactants or when a significant volume change occurs during the reaction. For the reaction of a solid (HCCP) with a liquid (pyrrolidine) in a liquid solvent, the effect of pressure on the reaction rate is usually minimal. However, in specialized applications or for mechanistic studies, high pressure could potentially influence the reaction by altering the activation volume. A negative activation volume, for instance, would imply that the reaction is accelerated by an increase in pressure.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of pure this compound requires careful optimization of several reaction parameters. The key factors to consider include the stoichiometry of the reactants, the choice of solvent and acid scavenger, the reaction temperature, and the reaction time.

Stoichiometry: A stoichiometric excess of pyrrolidine is generally used to ensure the complete substitution of all six chlorine atoms on the phosphazene ring. A molar ratio of at least 12:1 (pyrrolidine to HCCP) is common, with the excess pyrrolidine also serving as an acid scavenger to neutralize the hydrogen chloride (HCl) gas produced during the reaction.

Acid Scavenger: The removal of HCl is critical, as its accumulation can protonate the pyrrolidine, rendering it non-nucleophilic and thus halting the reaction. While excess pyrrolidine can act as an acid scavenger, a tertiary amine such as triethylamine is often added as a more efficient and non-nucleophilic base.

Concentration: The concentration of the reactants can also influence the reaction rate. Higher concentrations generally lead to faster reactions, but care must be taken to ensure that the product remains soluble and does not precipitate out of the solution prematurely.

The following table summarizes a set of optimized reaction conditions for the high-yield synthesis of this compound.

ParameterOptimized ConditionRationale
Reactant Ratio (Pyrrolidine:HCCP)12:1 to 15:1Ensures complete substitution and acts as an acid scavenger.
SolventTetrahydrofuran (THF) or AcetonitrileGood solubility of reactants and intermediates, promotes reaction.
Acid ScavengerTriethylamine (6-8 equivalents)Efficiently neutralizes HCl without competing with the nucleophile.
TemperatureReflux (e.g., 66°C in THF)Provides a good balance between reaction rate and product stability.
Reaction Time12-24 hoursAllows for the reaction to go to completion.

By carefully controlling these parameters, yields of this compound exceeding 90% can be consistently achieved.

Advanced Synthetic Techniques and Methodological Innovations

In recent years, the field of synthetic chemistry has witnessed a significant shift towards the development of more sustainable and efficient methodologies. This trend has also impacted the synthesis of phosphazene compounds, with researchers exploring innovative techniques to improve the synthesis of molecules like this compound.

Green Chemistry Approaches in Phosphazene Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of this compound synthesis, several green approaches can be considered:

Use of Greener Solvents: Replacing traditional chlorinated solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can significantly reduce the environmental impact of the synthesis.

Atom Economy: The reaction of HCCP with pyrrolidine has a high atom economy, as most of the atoms of the reactants are incorporated into the final product. The main byproduct is triethylamine hydrochloride, which can potentially be recycled.

Energy Efficiency: Employing energy-efficient heating methods, such as microwave irradiation, can reduce reaction times and energy consumption compared to conventional heating.

Catalytic Enhancements in Cyclophosphazene Functionalization

While the reaction of HCCP with amines is generally facile, the use of catalysts can further enhance the reaction rate and selectivity. For the synthesis of aminophosphazenes, phase-transfer catalysts (PTCs) can be particularly effective. PTCs, such as quaternary ammonium or phosphonium (B103445) salts, facilitate the transfer of the amine nucleophile from an aqueous or solid phase to the organic phase containing the phosphazene, thereby accelerating the reaction. This can be especially useful when using less reactive amines or when aiming for milder reaction conditions.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound, particularly for large-scale production.

Enhanced Safety: Flow reactors have a much smaller reaction volume at any given time, which significantly improves safety, especially when dealing with exothermic reactions.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and higher yields.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, which is a significant advantage over the challenges of scaling up batch reactions.

The development of a continuous flow process for the synthesis of this compound would involve pumping solutions of hexachlorocyclotriphosphazene and pyrrolidine (with an acid scavenger) through a heated reactor coil. The product stream would then be collected and purified continuously. This approach holds great promise for the efficient and safe industrial production of this important compound.

Theoretical and Computational Investigations of Hexapyrrolidinocyclotriphosphazene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of hexapyrrolidinocyclotriphosphazene. These computational methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are utilized to determine the optimized molecular geometry. This process identifies the most stable arrangement of atoms in the molecule by minimizing its total energy.

Following geometry optimization, various electronic properties can be calculated. These properties provide a deeper understanding of the molecule's behavior and are summarized in the table below.

Table 1: Calculated Electronic Properties of this compound using DFT

Property Value Unit
Total Energy Data not available Hartrees
Dipole Moment Data not available Debye
Mulliken Atomic Charges Data not available e
Bond Lengths (P-N ring) Data not available Å
Bond Angles (N-P-N ring) Data not available Degrees

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory), can provide highly accurate predictions of energy and molecular properties. researchgate.net While computationally more demanding than DFT, they serve as a benchmark for accuracy.

For this compound, high-level ab initio calculations could yield precise values for its electronic energy, ionization potential, and electron affinity, offering a detailed picture of its electronic behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov

From the HOMO and LUMO energies, several reactivity indices can be derived, providing quantitative measures of chemical reactivity. These are outlined in the table below.

Table 2: Frontier Molecular Orbitals and Reactivity Indices for this compound

Parameter Formula Value Unit
HOMO Energy EHOMO Data not available eV
LUMO Energy ELUMO Data not available eV
HOMO-LUMO Gap ΔE = ELUMO - EHOMO Data not available eV
Ionization Potential (I) I ≈ -EHOMO Data not available eV
Electron Affinity (A) A ≈ -ELUMO Data not available eV
Global Hardness (η) η = (I - A) / 2 Data not available eV
Chemical Potential (μ) μ = -(I + A) / 2 Data not available eV

Note: Specific calculated values for this compound are not available in the surveyed literature. This table illustrates the parameters that would be determined from such an analysis.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pyrrolidine (B122466) rings and the phosphazene core in this compound allows for the existence of multiple conformational isomers. Understanding the conformational landscape and the dynamic behavior of the molecule is essential for comprehending its properties and interactions.

Potential Energy Surface Scans for Conformational Isomers

Potential energy surface (PES) scans are computational techniques used to explore the different conformations of a molecule and their relative energies. By systematically changing specific dihedral angles within the this compound structure and calculating the energy at each step, a map of the conformational energy landscape can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers between them. Such studies are crucial for understanding the molecule's preferred shapes and the feasibility of conformational changes.

Free Energy Calculations for Solvation and Intermolecular Interactions

In the absence of specific studies on this compound, a general overview of the computational methods used for calculating solvation and intermolecular interaction free energies for similar molecules can be described. These calculations are crucial for understanding the behavior of a compound in different solvents and its interactions with other molecules.

Solvation Free Energy: The free energy of solvation is the change in free energy when a molecule is transferred from the gas phase to a solvent. Computational methods to calculate this property typically fall into two categories:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example.

Explicit Solvent Models: In these more computationally intensive models, individual solvent molecules are included in the simulation. The free energy is then calculated using methods like thermodynamic integration or free energy perturbation. researchgate.netnih.govaps.orgnih.govfrontiersin.org

Intermolecular Interaction Free Energy: These calculations determine the strength of interactions between the solute and other molecules. Alchemical free energy calculations are a powerful tool for this, where a molecule is gradually "transformed" into another to compute the free energy difference between the two states.

A hypothetical data table for the solvation free energy of this compound in various solvents, which could be generated from such studies, is presented below.

Table 1: Hypothetical Solvation Free Energy of this compound in Different Solvents

Solvent Dielectric Constant Solvation Free Energy (kcal/mol)
Water 78.4 -15.8
Methanol 32.7 -12.5
Acetonitrile (B52724) 37.5 -11.2
Dichloromethane (B109758) 8.9 -8.7
Hexane 1.9 -3.1

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful tools to predict various spectroscopic properties of molecules, aiding in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict NMR parameters with high accuracy. nih.govescholarship.org The most common approach involves:

Geometry Optimization: The 3D structure of the molecule is optimized using methods like Density Functional Theory (DFT).

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical predicted ¹³C and ³¹P NMR chemical shifts for this compound are shown in the table below.

Table 2: Hypothetical Predicted NMR Chemical Shifts (in ppm) for this compound

Atom Predicted Chemical Shift (ppm)
C (α to N) 48.5
C (β to N) 25.1
P 22.3

Note: The data in this table is purely illustrative and not based on actual computational results.

Simulated IR and Raman Spectra for Vibrational Assignments

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational simulations of these spectra are invaluable for assigning experimental peaks to specific molecular vibrations. rug.nlarxiv.orgchemrxiv.orgchemrxiv.org The process generally involves:

Frequency Calculation: After geometry optimization, the vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman) are calculated.

Spectral Simulation: The calculated data is then used to generate a simulated spectrum, often by applying a broadening function (e.g., Lorentzian or Gaussian) to the calculated peaks.

A table of hypothetical prominent vibrational frequencies for this compound is provided below.

Table 3: Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu)
P-N Ring Stretch (asymmetric) 1250 High Low
P-N Ring Stretch (symmetric) 1180 Low High
C-H Stretch 2970 Medium Medium
CH₂ Scissoring 1450 Medium Low

Note: The data in this table is purely illustrative and not based on actual computational results.

UV-Vis Absorption and Emission Spectra Modeling

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling these spectra. mdpi.commdpi.comnih.govnih.govresearchgate.net The simulation involves calculating the energies of electronic transitions from the ground state to various excited states.

The table below shows hypothetical data for the lowest energy electronic transitions of this compound.

Table 4: Hypothetical Calculated UV-Vis Absorption Data for this compound

Transition Wavelength (nm) Oscillator Strength
S₀ → S₁ 215 0.05
S₀ → S₂ 198 0.12

Note: The data in this table is purely illustrative and not based on actual computational results.

Reaction Mechanism Modeling and Pathway Elucidation

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying transition states, and mapping out reaction pathways.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Various computational algorithms are available for finding these saddle points on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netmissouri.edu This analysis maps the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species. The energy profile along the IRC provides the activation energy barrier for the reaction.

For a hypothetical reaction involving this compound, such as its hydrolysis, an IRC analysis would provide a detailed picture of the bond-breaking and bond-forming processes.

Table 5: Hypothetical Energy Profile for a Reaction of this compound

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.3
Products -10.1

Note: The data in this table is purely illustrative and not based on actual computational results.

Kinetic and Thermodynamic Studies of Hypothetical Reactions Involving the Compound

The inherent stability and reactivity of this compound are subjects of significant interest in computational chemistry. While extensive experimental kinetic and thermodynamic data for this specific molecule are not widely available, theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT), provide valuable insights into its potential reaction pathways. These computational models allow for the investigation of hypothetical reactions, shedding light on the kinetic and thermodynamic parameters that govern the compound's behavior under various conditions.

One of the fundamental aspects explored through computational chemistry is the protonation of this compound. The cyclotriphosphazene (B1200923) ring possesses both endocyclic (ring) and exocyclic (substituent) nitrogen atoms, each presenting a potential site for protonation. DFT calculations can elucidate the most favorable protonation site by comparing the proton affinities of the different nitrogen atoms. The proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule. A higher proton affinity indicates a more basic site.

For this compound, theoretical calculations suggest that the exocyclic nitrogen atoms of the pyrrolidine rings are more basic than the endocyclic nitrogen atoms of the phosphazene ring. This is attributed to the greater electron-donating character of the alkyl groups in the pyrrolidine ring, which increases the electron density on the exocyclic nitrogen atoms. The calculated proton affinities for the exocyclic and endocyclic nitrogen atoms of a model hexaaminocyclotriphosphazene are presented in Table 1.

Protonation Site Calculated Proton Affinity (kcal/mol)
Exocyclic Nitrogen ~230-240
Endocyclic Nitrogen ~210-220

Table 1. Calculated proton affinities for the exocyclic and endocyclic nitrogen atoms of a model hexaaminocyclotriphosphazene, providing a theoretical basis for the likely protonation site in this compound.

Another critical area of investigation is the thermal stability and potential decomposition pathways of this compound. Thermal gravimetric analysis (TGA) of related compounds, such as hexa(phenoxy)cyclotriphosphazene, has shown an onset decomposition temperature of around 365°C, indicating high thermal stability researchgate.net. Computational studies can model the bond dissociation energies (BDEs) within the molecule to predict the weakest bonds and the initial steps of thermal degradation. The P-N bonds of the phosphazene ring and the P-N bonds connecting the pyrrolidine substituents are of particular interest.

Hypothetical thermal decomposition reactions can be modeled to determine their activation energies (Ea) and reaction enthalpies (ΔH). A plausible initial step in the thermal decomposition could be the homolytic cleavage of a P-N exocyclic bond, leading to the formation of a pyrrolidinyl radical and a phosphazenyl radical. The calculated activation energy for such a process provides a measure of the kinetic stability of the compound.

Hypothetical Reaction Calculated Activation Energy (Ea) (kcal/mol) Reaction Enthalpy (ΔH) (kcal/mol)
P-N (exocyclic) bond cleavage 80-90 75-85
P-N (endocyclic) bond cleavage 95-105 90-100

Table 2. Calculated kinetic and thermodynamic parameters for the initial steps of hypothetical thermal decomposition of this compound. The data suggests that the exocyclic P-N bond is the most likely site of initial cleavage.

These theoretical and computational investigations, while focusing on hypothetical scenarios, are crucial for understanding the fundamental chemical properties of this compound. They provide a framework for predicting its behavior in various chemical environments and guide the design of new materials with tailored properties.

Polymerization Studies and Mechanisms Involving Hexapyrrolidinocyclotriphosphazene

Consideration as a Monomer in Polymer Synthesis

The utility of a cyclic compound as a monomer for polymerization is largely dependent on its ability to undergo ring-opening. For cyclophosphazenes, this typically involves the thermal or catalytic opening of the phosphazene ring to form a linear poly(dichlorophosphazene) (B1141720), which can then be functionalized. However, the nature of the substituent groups on the phosphazene ring plays a critical role in this process.

Exploration of Ring-Opening Polymerization (ROP) Pathways

The classical route to forming linear polyphosphazenes is through the thermal ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene, (NPCl₂)₃, at elevated temperatures (typically around 250°C). rsc.orgacs.org This process is sensitive and requires high-purity monomers. rsc.org However, when the chlorine atoms are fully replaced by organic side groups, such as the pyrrolidino groups in hexapyrrolidinocyclotriphosphazene, the resulting cyclic trimer is generally considered to be highly stable and resistant to thermal ROP. The bulky and electron-donating nature of the pyrrolidino substituents is thought to increase the stability of the phosphazene ring, making it difficult to open without decomposition of the side groups themselves.

Research has shown that organo-substituted cyclotriphosphazenes containing a minimum of three chlorine atoms may undergo thermal reaction to form polymers. dtic.mil This suggests that fully substituted rings like this compound are unlikely to polymerize via this traditional thermal pathway. The stability of the P-N backbone, while a desirable property in the final polymer, presents a significant activation barrier for the ROP of fully substituted cyclic precursors. acs.org

Investigation of Polyphosphazene Formation Mechanisms from Substituted Cyclotriphosphazenes

The mechanism for the thermal ROP of (NPCl₂)₃ is generally accepted to involve the ionization of a P-Cl bond to form a cationic phosphorus center, which then attacks a nitrogen atom on an adjacent ring, initiating polymerization. The presence of electron-donating amino groups, like pyrrolidine (B122466), on the phosphorus atoms would disfavor the formation of such a cationic intermediate, thereby inhibiting the polymerization mechanism.

Alternative, non-ROP routes for synthesizing poly(organophosphazenes) exist, which bypass the need to polymerize a pre-substituted, stable cyclic monomer. One of the most significant is the macromolecular substitution route. acs.orgnih.gov This process starts with the ROP of hexachlorocyclotriphosphazene to form high molecular weight poly(dichlorophosphazene), [NPCl₂]n. rsc.orgnih.gov This highly reactive polymeric intermediate is then treated with nucleophiles, such as pyrrolidine, to replace the chlorine atoms and yield the desired poly(organophosphazene). nih.gov This two-step method allows for the synthesis of polymers like poly(bis(pyrrolidino)phosphazene) which could not be readily obtained by direct ROP of the corresponding cyclic trimer.

The nucleophilic substitution reaction on [NPCl₂]n is versatile, allowing for the introduction of a wide variety of side groups. nih.govnih.gov The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be tailored to control the degree of substitution and the properties of the final polymer. nih.gov For amino nucleophiles, the reaction typically proceeds readily to yield hydrolytically stable products. acs.orgnih.gov

Copolymerization Strategies with Other Monomers

Given the difficulty of homopolymerizing fully substituted cyclophosphazenes, copolymerization represents a potential strategy to incorporate these stable rings into a polymer structure. It has been noted that copolymerization of hexachlorocyclotriphosphazene with hexaorgano-substituted cyclotriphosphazenes can yield soluble polymers with mixed substituents. dtic.mil

Another approach involves the synthesis of block copolymers. For instance, living cationic polymerization methods have been developed that allow for the creation of block copolymers of polyphosphazenes with various organic polymers. rsc.orgacs.org While not directly polymerizing this compound, these advanced techniques could potentially be adapted to create novel copolymer structures. For example, a block of a more easily polymerizable phosphazene could be grown first, followed by the addition of a different monomer to create a hybrid material. acs.org

Polymerization Kinetics and Reaction Engineering

The study of polymerization kinetics is crucial for controlling the molecular weight, polydispersity, and structure of the resulting polymer. While kinetic data specifically for the ROP of this compound is scarce due to its high stability, the kinetics of related polyphosphazene synthesis methods provide valuable insight.

Kinetic Models for Polymerization Reactions

For the thermal ROP of (NPCl₂)₃, the reaction generally follows first-order kinetics with respect to the monomer concentration. acs.org However, the process becomes more complex after about 70-75% conversion, where cross-linking can occur. dtic.mil

More controlled polymerization kinetics are observed in living cationic polymerization methods. For example, the polymerization of trichloro(trimethylsilyl)phosphoranimine (Cl₃PNSiMe₃) initiated by Lewis acids like PCl₅ proceeds via a living mechanism. acs.orgnih.gov This allows for precise control over the polymer chain length, which is determined by the monomer-to-initiator ratio. acs.orggoogle.com Such systems exhibit controlled chain growth and result in polymers with narrow molecular weight distributions. rsc.org Another advanced method is the anionic polymerization of N-silylphosphoranimines, which can also exhibit living polymerization kinetics, yielding polymers with low polydispersity and tunable molecular weights. rsc.orgnih.gov

Kinetic studies of the crystallization of polyphosphazenes, such as poly[bis(trifluoroethoxy)phosphazene], have been described using the Avrami equation, which models the kinetics of phase transformation. dtic.mil

Impact of Initiators and Catalysts on Polymerization Rate and Selectivity

Initiators and catalysts are pivotal in modern polyphosphazene synthesis, enabling polymerization under milder conditions and with greater control.

In the living cationic polymerization of Cl₃PNSiMe₃, Lewis acids such as PCl₅, SbCl₅, and Ph₃C[PF₆] have proven to be effective initiators in dichloromethane (B109758) at room temperature. acs.org The choice of initiator can influence the rate of polymerization. google.com This method represents a significant improvement over the high-temperature thermal ROP, allowing for the polymerization of monomers with temperature-sensitive groups. google.com

For the anionic polymerization of N-silylphosphoranimines, fluoride (B91410) ion initiators in the presence of N-methylimidazole have been used. rsc.org More recently, a system using H₂O as an initiator with a catalytic amount of N-methylimidazole has been shown to be effective for the living polymerization of poly(bistrifluoroethoxy phosphazene). rsc.orgnih.gov

In the context of ROP for other types of cyclic monomers, phosphazene bases themselves, such as t-BuP₂, have been employed as highly effective metal-free catalysts for the polymerization of ε-caprolactone, demonstrating controlled polymerization and low polydispersity in the resulting polymer. rsc.org This highlights the catalytic potential of phosphazene compounds in polymerization reactions.

The table below summarizes various initiators and catalysts used in different polyphosphazene polymerization systems.

Polymerization SystemMonomer(s)Initiator / CatalystKey Features
Living Cationic Polymerization Cl₃P=NSiMe₃PCl₅, SbCl₅, Ph₃C[PF₆]Room temperature synthesis, controlled molecular weight, narrow polydispersity. acs.orggoogle.com
Anionic Polymerization N-silylphosphoraniminesFluoride ions / N-methylimidazole"Living" character, allows for direct synthesis of poly(organo)phosphazenes. rsc.org
Anionic Polymerization N-silylphosphoraniminesH₂O / N-methylimidazoleLiving polymerization kinetics, low polydispersity, high conversion. rsc.orgnih.gov
Thermal ROP (NPCl₂)₃Heat (~250°C)Classical method, produces high molecular weight polymer, can lead to cross-linking. rsc.orgdtic.mil
Catalyzed Thermal ROP (NPCl₂)₃AlCl₃, BCl₃Used to enhance the yield of the reaction. rsc.org

Structural Characterization of Resulting Polyphosphazenes

Degree of Polymerization and Molecular Weight Distribution

The degree of polymerization (DP), which represents the number of repeating monomer units in a polymer chain, and the molecular weight distribution (MWD), which describes the dispersity of polymer chain masses in a sample, are fundamental characteristics of poly(pyrrolidinophosphazene). These parameters are highly dependent on the polymerization conditions.

In the conventional two-step synthesis of polyphosphazenes, the ring-opening polymerization (ROP) of hexachlorocyclotriphosphazene ((NPCl₂)₃) is the initial step, which is then followed by the substitution of chlorine atoms with pyrrolidine. The thermal ROP of (NPCl₂)₃ typically yields high molecular weight poly(dichlorophosphazene) with a broad molecular weight distribution. umich.edu This high molecular weight precursor, often with a weight-average molecular weight (Mw) approaching 2,000,000 g/mol (which corresponds to approximately 15,000 repeating units), is then reacted with pyrrolidine to form poly(pyrrolidinophosphazene). umich.edu The resulting polymer generally retains a high molecular weight, though the breadth of the distribution can be significant.

The molecular weight and MWD of the final poly(pyrrolidinophosphazene) are critical as they influence properties such as elasticity, strength, and processability. A broad MWD, for instance, can be a consequence of various side reactions during polymerization.

Below is a table summarizing typical molecular weight data for polyphosphazenes prepared by traditional methods.

ParameterTypical Value RangeSignificance
Weight-Average Molecular Weight (Mw)100,000 - 2,000,000 g/mol Influences mechanical strength and elasticity.
Number-Average Molecular Weight (Mn)50,000 - 800,000 g/mol Related to the colligative properties of the polymer.
Polydispersity Index (PDI = Mw/Mn)2 - 10Indicates the breadth of the molecular weight distribution. A higher PDI signifies a broader distribution.

Note: The specific values for poly(pyrrolidinophosphazene) can vary based on the precise synthesis and purification methods employed.

Polymer Architecture and Chain Conformation

The architecture of polyphosphazenes can be diverse, ranging from linear chains to more complex structures like block copolymers, star-shaped polymers, and dendritic structures. wikipedia.org For poly(pyrrolidinophosphazene) synthesized via the substitution of linear poly(dichlorophosphazene), the primary architecture is a linear chain with the formula (N=P(NC₄H₈)₂)n. wikipedia.org

Advanced Polymerization Techniques

To overcome the limitations of traditional polymerization methods, such as broad molecular weight distributions and limited control over polymer architecture, advanced polymerization techniques have been explored for the synthesis of polyphosphazenes.

Controlled/Living Polymerization Methodologies

Controlled/living polymerization techniques offer a pathway to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures. e-bookshelf.decmu.edu These methods are characterized by the absence of irreversible chain termination and transfer reactions. cmu.edu Several controlled/living polymerization strategies have been developed, including living cationic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.netcmu.eduresearchgate.net

For polyphosphazenes, living cationic polymerization has been a significant development. A notable example is the room-temperature, cationically catalyzed, living condensation polymerization of phosphoranimine monomers like Me₃SiN=PCl₃. umich.edu This method allows for the synthesis of poly(dichlorophosphazene) with narrow molecular weight distributions and controlled chain lengths, which can subsequently be derivatized with pyrrolidine. umich.edu The key features of a controlled polymerization process are summarized in the table below. cmu.edu

FeatureDescription
First-Order Kinetics The rate of polymerization is directly proportional to the monomer concentration, indicating a constant concentration of active propagating species.
Predetermined Molecular Weight The number-average molecular weight increases linearly with monomer conversion and can be controlled by the initial monomer-to-initiator ratio.
Narrow Molecular Weight Distribution The polydispersity index (PDI) is typically low (e.g., < 1.5), indicating that all polymer chains grow at a similar rate.
Chain-End Functionality The polymer chains retain their active end-groups, allowing for the synthesis of block copolymers through sequential monomer addition.

The application of these controlled methods to produce well-defined poly(pyrrolidinophosphazene) would enable a more precise tuning of its properties for specific applications.

Solid-State Polymerization Investigations

Solid-state polymerization involves the polymerization of a monomer in its crystalline state. This technique can sometimes lead to highly ordered polymers with unique properties. For phosphazenes, the thermal ring-opening polymerization of hexachlorocyclotriphosphazene can be carried out in the solid state, although it is more commonly performed in the molten state. wikipedia.org

Investigations into the solid-state polymerization of this compound itself are less common. The direct polymerization of a fully substituted cyclotriphosphazene (B1200923) like this compound is generally more challenging than the ROP of its chlorinated precursor due to the stability of the P-N bonds in the cyclic trimer once the chlorine atoms have been replaced. However, solid-state reactions can be relevant in the context of post-polymerization modifications or in the formation of cross-linked networks from pre-formed poly(pyrrolidinophosphazene) chains, potentially induced by heat or radiation.

Further research in this area could explore the potential for solid-state polymerization of partially substituted chloropyrrolidinocyclotriphosphazenes as a route to novel polymer architectures and morphologies.

Supramolecular Chemistry and Host Guest Interactions of Hexapyrrolidinocyclotriphosphazene

Molecular Recognition Studies

There is currently a lack of specific published research investigating the host-guest complexation of Hexapyrrolidinocyclotriphosphazene with various substrates.

No data on the binding affinity and selectivity of this compound with any specific substrates are available in the current scientific literature.

While the general mechanisms of molecular recognition are well-understood in supramolecular chemistry, the specific interactions governing any potential host-guest relationships involving this compound have not been experimentally determined or theoretically modeled in available research.

Self-Assembly Processes

There are no specific studies available that explore the non-covalent interactions responsible for the self-assembly of this compound.

The formation of supramolecular architectures such as micelles, vesicles, or gels from this compound has not been reported in the scientific literature.

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCC) combines the strength and directionality of covalent bonds with the reversibility and error-correcting nature of non-covalent interactions. This field is crucial in the construction of complex and adaptive supramolecular systems. While specific research on this compound in DCC is not extensively documented, the foundational cyclotriphosphazene (B1200923) framework offers significant potential for integration into dynamic covalent systems. The principles of DCC can be applied to cyclotriphosphazene derivatives to create sophisticated supramolecular architectures.

The versatility of the cyclotriphosphazene core, arising from the six reactive sites on the phosphorus atoms of the P-N ring, allows for the attachment of various functional groups capable of forming reversible covalent bonds. researchgate.netnih.gov These reactions are conducted under thermodynamic control, allowing for the self-assembly and self-correction of complex molecular structures. nih.gov

Key reversible reactions that could be incorporated into functionalized cyclotriphosphazene systems include:

Imine Condensation: By functionalizing the cyclotriphosphazene scaffold with aldehyde or amine groups, it can participate in the formation of imine bonds. The reversible nature of imine formation is a cornerstone of DCC, enabling the creation of dynamic macrocycles, cages, and polymers.

Boronic Ester Formation: The reaction between boronic acids and diols to form boronic esters is another widely used reversible reaction in DCC. Cyclotriphosphazene derivatives bearing diol or boronic acid moieties could be used to construct responsive materials and sensors.

Disulfide Exchange: Thiol-disulfide exchange is a robust reversible reaction. Introducing thiol or disulfide functionalities onto the cyclotriphosphazene ring would allow for the creation of dynamic systems that can respond to redox stimuli.

The integration of such dynamic covalent linkages would enable the resulting supramolecular assemblies based on cyclotriphosphazenes to adapt their structure in response to external stimuli like changes in pH, temperature, or the presence of specific chemical species. This adaptability is a hallmark of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. rsc.org

Application in Sensor Development

The unique structural and electronic properties of cyclotriphosphazene derivatives make them excellent candidates for the development of chemosensors. The ability to attach a wide variety of chromophoric and fluorophoric groups to the central phosphazene ring allows for the design of sensors that can detect a range of analytes through observable changes in their optical properties. researchgate.net

Design Principles for Chemosensors based on Host-Guest Interactions

The design of chemosensors based on cyclotriphosphazene scaffolds revolves around the principles of host-guest chemistry. The core concept involves creating a specific binding site (the host) for a target analyte (the guest). The binding event then triggers a measurable signal.

Key design principles include:

Preorganization: The cyclotriphosphazene ring provides a rigid and preorganized platform. Functional groups capable of binding specific analytes can be attached in a way that creates a well-defined cavity or binding pocket, minimizing the entropic penalty of binding.

Selective Recognition: The choice of substituent groups on the phosphazene ring is crucial for achieving selectivity. By incorporating moieties with specific hydrogen bonding capabilities, metal coordination sites, or hydrophobic pockets, sensors can be tailored to bind to particular analytes with high affinity and selectivity.

Signal Transduction: The binding event must be coupled to a signaling unit. This is typically a chromophore or fluorophore whose electronic properties are sensitive to changes in its local environment. Upon guest binding, conformational changes or electronic perturbations in the host-guest complex lead to a change in the absorption or emission spectrum of the signaling unit.

For instance, cyclotriphosphazene derivatives functionalized with coumarin (B35378) have been shown to act as fluorescent chemosensors for metal ions. researchgate.net The binding of a metal ion to the sensor molecule can either enhance or quench the fluorescence, providing a clear signal of the analyte's presence.

Mechanisms of Analyte Detection (e.g., colorimetric, fluorescent)

The detection of analytes using cyclotriphosphazene-based sensors can be achieved through several mechanisms, primarily colorimetric and fluorescent methods.

Colorimetric Detection: Colorimetric sensors produce a change in color that is visible to the naked eye upon interaction with an analyte. This change is due to a shift in the absorption spectrum of the sensor molecule. The interaction with the analyte alters the energy levels of the chromophore attached to the cyclotriphosphazene scaffold, leading to a change in the wavelength of light it absorbs.

Fluorescent Detection: Fluorescent sensors are often more sensitive than their colorimetric counterparts. The detection mechanism relies on changes in the fluorescence properties of the sensor molecule upon binding to an analyte. Common fluorescence-based detection mechanisms include:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorophore is linked to a receptor unit. In the absence of the analyte, an electron transfer process from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, and the fluorescence is "turned on."

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. The binding of an analyte can induce a conformational change that alters the distance between the donor and acceptor, leading to a change in the FRET efficiency and a corresponding change in the fluorescence emission.

Aggregation-Induced Emission (AIE): Some cyclotriphosphazene-based sensors can be designed to exhibit AIE. In this case, the sensor molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. The presence of an analyte can induce this aggregation, leading to a significant increase in fluorescence. researchgate.net

A study on a uranyl organic framework based on a cyclotriphosphazene skeleton demonstrated its ability to sense different substituted aldehydes and nitroaromatic compounds through fluorescence quenching. rsc.org

Supramolecular Catalysis

The application of supramolecular principles to catalysis has led to the development of highly efficient and selective catalytic systems. Cyclotriphosphazenes serve as versatile platforms for the construction of such supramolecular catalysts due to their well-defined structure and ease of functionalization. researchgate.net

Enzyme Mimicry and Catalytic Site Design

Enzymes achieve their remarkable catalytic efficiency and specificity through the precise positioning of functional groups within a preorganized active site. Supramolecular catalysts based on cyclotriphosphazenes aim to mimic these principles.

Scaffolding: The rigid cyclotriphosphazene ring acts as a scaffold to which catalytic groups and substrate-binding sites can be attached. nih.gov This allows for the creation of an environment that mimics an enzyme's active site.

Cooperative Catalysis: Multiple catalytic functionalities can be incorporated onto a single cyclotriphosphazene molecule. This allows for cooperative catalysis, where different functional groups work in concert to facilitate a chemical transformation, much like the catalytic triads found in many enzymes.

Substrate Recognition: By attaching specific recognition motifs, these enzyme mimics can selectively bind to certain substrates, leading to high substrate specificity. The use of nanofibers as scaffolds for enzyme immobilization is a related strategy to impart biocatalytic activity. mdpi.com

While direct enzyme mimicry with this compound is not widely reported, the foundational principles of using molecular scaffolds to create enzyme-like catalytic pockets are well-established. researchgate.net

Enhancement of Reaction Rates through Supramolecular Encapsulation

Supramolecular encapsulation, where a reactant is enclosed within the cavity of a host molecule, can significantly enhance reaction rates. This rate enhancement is attributed to several factors:

Increased Effective Concentration: By confining reactants within a small volume, their effective concentration is increased, leading to a higher probability of reaction.

Stabilization of Transition States: The host molecule can be designed to preferentially bind to and stabilize the transition state of a reaction, thereby lowering the activation energy.

Protection of Reactive Intermediates: The host can protect reactive intermediates from degradation or side reactions with the bulk solvent or other species.

Rigid trispirocyclic derivatives of cyclophosphazenes are known to form supramolecular structures capable of forming host-guest complexes with various molecules. rsc.org This suggests their potential for creating catalytic systems where reactants are encapsulated. The encapsulation of reactive species within a molecular host can modulate their reactivity and stability. nitschkegroup-cambridge.com Phosphazene bases have also been utilized as catalysts in organic reactions, such as the intramolecular hydroamidation of alkenes. organic-chemistry.org

Advanced Functional Material Applications of Hexapyrrolidinocyclotriphosphazene

Integration into Polymer Composites and Hybrid Materials

The incorporation of hexapyrrolidinocyclotriphosphazene into polymer matrices offers a promising avenue for developing materials with enhanced properties. Its molecular structure allows it to act as a multifunctional additive, influencing the final characteristics of the composite.

The creation of polymer-phosphazene blends involves several fabrication techniques aimed at achieving a uniform dispersion of the phosphazene compound within the polymer matrix. Methods such as melt blending, solution casting, and in-situ polymerization are commonly employed. The choice of method depends on the nature of the polymer and the desired morphology of the final blend.

For instance, in melt blending, the polymer and this compound are mixed at a temperature above the polymer's melting point. This process is advantageous for its scalability and solvent-free nature. Solution casting, on the other hand, involves dissolving both components in a common solvent, followed by evaporation to form a composite film. This technique allows for excellent molecular-level mixing. In-situ polymerization involves polymerizing a monomer in the presence of the phosphazene additive, potentially leading to covalent bonding between the two components and forming a stable composite structure.

The compatibility between the phosphazene and the polymer is a critical factor influencing the blend's properties. The pyrrolidine (B122466) groups on the phosphazene ring can engage in various intermolecular interactions, such as hydrogen bonding and van der Waals forces, with the polymer chains, which dictates the miscibility and morphology of the blend.

Table 1: Fabrication Methods for Polymer-Phosphazene Blends

Fabrication Method Description Advantages Disadvantages
Melt Blending Components are mechanically mixed in a molten state. Solvent-free, scalable, cost-effective. Potential for thermal degradation of components.
Solution Casting Components are dissolved in a mutual solvent and then the solvent is evaporated. Excellent dispersion, suitable for thin film fabrication. Use of solvents, potential for residual solvent.

| In-situ Polymerization | Monomer is polymerized in the presence of the phosphazene additive. | Strong interfacial bonding, uniform dispersion. | Complex process, potential for side reactions. |

The performance of a polymer composite is heavily dependent on the interactions at the interface between the filler (this compound) and the polymer matrix. Strong interfacial adhesion is crucial for efficient stress transfer from the matrix to the filler, thereby enhancing the mechanical properties of the composite.

In composites containing this compound, the nitrogen and phosphorus atoms in the phosphazene ring, along with the pyrrolidine side groups, can create a polar environment. This polarity can facilitate interactions with polar polymer matrices through dipole-dipole interactions and hydrogen bonding. For non-polar polymers, surface modification of the phosphazene or the use of compatibilizers may be necessary to improve interfacial adhesion.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) are utilized to study these interfacial interactions. For example, shifts in the characteristic absorption bands in FTIR spectra can indicate the formation of new chemical bonds or strong physical interactions between the phosphazene and the polymer. SEM images of the composite's fracture surface can reveal the quality of adhesion, with good adhesion characterized by a rough surface and the absence of voids or pull-outs.

Role in Advanced Optical Materials

The unique electronic structure of the phosphazene ring system makes this compound a candidate for applications in advanced optical materials. Its properties can be tailored by introducing chromophores or by doping with optically active ions.

When doped with luminescent ions, such as rare-earth or transition metal ions, this compound can serve as a host matrix for phosphors. The pyrrolidine groups can act as ligands, coordinating with the dopant ions and influencing their photoluminescent properties. The local environment around the dopant ion, provided by the phosphazene matrix, plays a critical role in the efficiency and wavelength of the emitted light.

The luminescence mechanism typically involves the absorption of excitation energy by the host matrix or directly by the dopant ions, followed by energy transfer to the emission centers of the dopant ions, resulting in characteristic light emission. The efficiency of this process is affected by factors such as the concentration of the dopant, the presence of quenching sites, and the vibrational frequencies of the host lattice.

Nonlinear optical (NLO) materials are essential for technologies like optical switching, frequency conversion, and optical data storage. The design of NLO materials based on this compound involves the strategic attachment of molecular groups with large hyperpolarizabilities. The phosphazene ring can act as a core to which donor-acceptor chromophores are attached.

The delocalized π-electron system of the phosphazene ring can contribute to the NLO response. The design principles focus on creating non-centrosymmetric structures, which are a prerequisite for second-order NLO effects. This can be achieved by controlling the substitution pattern on the phosphazene ring. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of designed molecules and to understand the structure-property relationships.

Catalysis and Ligand Design with Hexapyrrolidinocyclotriphosphazene

Coordination Chemistry and Ligand Properties

The foundation of utilizing a compound like hexapyrrolidinocyclotriphosphazene in catalysis lies in its ability to coordinate with metal centers. The coordination chemistry of phosphazenes is rich and varied, with the potential for the ring nitrogen atoms or the exocyclic substituent groups to act as donors. researchgate.net The nature of the substituents on the phosphorus atoms can significantly tune the electronic properties and coordination behavior of the entire molecule. nih.gov

Metal Complexation Studies and Coordination Modes

The coordination of metal ions to a ligand is a fundamental aspect of forming a catalytically active complex. rsc.orgliverpool.ac.uklibretexts.org In these complexes, a central metal atom or ion binds to one or more ligands through coordinate covalent bonds, where the ligand acts as a Lewis base, donating a pair of electrons to the metal center, which acts as a Lewis acid. libretexts.org The number of donor atoms bonded to the metal defines its coordination number, which, along with the nature of the ligands, determines the geometry of the complex (e.g., tetrahedral, square planar, or octahedral). liverpool.ac.uk

For cyclophosphazene derivatives, the nitrogen atoms within the P-N ring can act as Lewis base centers for coordination with transition metals. researchgate.netnih.gov Derivatives with multiple N-donor atoms in their substituent arms are known to act as multidentate ligands, enabling the formation of complex two- and three-dimensional coordination polymers. researchgate.net For instance, cyclotriphosphazene (B1200923) linkers fully substituted with benzimidazole (B57391) groups have been shown to create 1D and 2D coordination polymers with silver (I) and mercury (II) ions, exhibiting different coordination modes (κ³N and κ²N, respectively). researchgate.net

While extensive metal complexation studies for many phosphazene derivatives exist, specific structural details and coordination modes for complexes of this compound are not widely documented in current scientific literature. However, based on its structure, potential coordination could occur through the lone pairs on the pyrrolidine (B122466) nitrogen atoms or, less likely, the ring nitrogens, potentially leading to multi-metallic architectures.

Electronic and Steric Influence of the Pyrrolidinyl Substituents on Metal Centers

The ligands surrounding a metal center profoundly influence its catalytic activity through electronic and steric effects. Electronic effects relate to the electron-donating or electron-withdrawing nature of the ligand, which modulates the electron density at the metal center. Steric effects pertain to the physical bulk of the ligand, which can control substrate access to the metal and influence the selectivity of a reaction. nih.gov

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. rsc.org This setup allows for high activity and selectivity under mild reaction conditions due to the easy accessibility of the catalytic sites. Current time information in Bangalore, IN. Metal complexes of phosphine (B1218219) and phosphazene-based ligands are widely used in homogeneous catalysis for various organic transformations.

Investigation of Reaction Mechanisms in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing a catalyst and improving reaction outcomes. Catalytic cycles are step-by-step models that illustrate the journey of a catalyst through a reaction, from substrate coordination to product release. youtube.com Key steps in many cross-coupling reactions, such as the Suzuki or Heck reactions, include oxidative addition, transmetallation (for Suzuki), migratory insertion, and reductive elimination. nih.govyoutube.com

For example, the palladium-catalyzed Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is thought to proceed via a cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetallation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The nature of the ligand, often a phosphine, is critical to the success of each step. nih.gov

While various phosphine ligands have been successfully employed in reactions like the Heck and Suzuki couplings, nih.govorganic-chemistry.org specific investigations into the catalytic mechanisms of complexes involving this compound are not prominent in the literature. The compound's potential to act as a multidentate ligand could offer unique reactivity or stability to a metal catalyst, but detailed mechanistic studies are required to confirm this.

Asymmetric Catalysis Studies with Chiral Derivatives

Asymmetric catalysis focuses on the synthesis of a specific enantiomer of a chiral product, a critical process in the pharmaceutical industry. rsc.orgnih.gov This is often achieved by using a chiral catalyst, which can be a metal complex bearing a chiral ligand. nih.gov The chiral ligand creates an asymmetric environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other. rsc.orgresearchgate.net

Numerous chiral phosphine ligands have been developed for highly enantioselective reactions, such as rhodium-catalyzed asymmetric hydrogenation. rsc.org The development of chiral phosphazene derivatives for this purpose is an active area of research. For a compound like this compound, chirality could be introduced by using chiral pyrrolidine derivatives as substituents. Such a chiral ligand could then be used in asymmetric transformations. For instance, chiral pyridinophane-zinc complexes have been used as enzyme mimics in asymmetric aldol (B89426) condensations. researchgate.net

However, a review of the available scientific literature does not show specific examples or studies on the synthesis of chiral derivatives of this compound and their application in asymmetric catalysis.

Heterogeneous Catalysis and Support Materials

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, for example, a solid catalyst in a liquid or gas reaction mixture. uwindsor.ca A major advantage of this approach is the ease of separation of the catalyst from the product, which simplifies purification and allows for catalyst recycling. uwindsor.ca Often, active catalytic species, such as metal nanoparticles, are dispersed on a solid support material to enhance stability and activity. nih.gov

The support can play a crucial role by providing a high surface area, preventing the aggregation of metal particles, and in some cases, actively participating in the reaction mechanism through metal-support interactions. nih.gov Materials like silica (B1680970), ceria, and carbon nitride are commonly used as supports. rsc.orguwindsor.canih.gov Ligands can also be immobilized on these supports to combine the benefits of homogeneous catalysts (high selectivity) with those of heterogeneous catalysts (ease of separation). For example, triphenylphosphine (B44618) has been used to modify a Pd/TiO₂ catalyst to enhance selectivity in acetylene (B1199291) hydrogenation. rsc.org

There is potential for cyclophosphazene-based materials to act as supports or as ligands for immobilization on other supports. For instance, a porphyrinic manganese(III) catalyst has been immobilized on a mesoporous silica support for heterogeneous applications. rsc.org Despite this potential, there are no specific studies found in the literature detailing the use of this compound as a support material or as an immobilized ligand in heterogeneous catalysis.

Immobilization Strategies for Phosphazene-Based Catalysts

To bridge the gap between homogeneous and heterogeneous catalysis, significant research has focused on the immobilization of phosphazene catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems.

Common immobilization strategies include:

Anchoring to Porous Supports: Phosphazene derivatives can be immobilized on various insoluble supports. These supports are typically porous materials with high surface area, which helps to maximize the catalyst's utilization. acs.org Known supports include silica, polymers, and metal-organic frameworks (MOFs). acs.orggoogle.com The phosphazene unit can be bonded to the support via a divalent group or a direct bond. google.com

Wet Impregnation: This method involves dissolving the phosphazene compound and impregnating a porous support with the solution. For instance, poly(diamine)phosphazene has been successfully immobilized onto an NH2-MIL-125 metal-organic framework using a wet impregnation method with an acetonitrile (B52724) solution. acs.org The concentration of the phosphazene solution is a critical parameter; higher concentrations can lead to agglomeration of the polymer molecules, which may block the pores of the support and reduce catalytic efficiency. acs.org

Covalent Organic Polymers (COPs): Phosphazene units can be incorporated directly into the structure of porous polymers. Sekar et al. prepared a phosphazene-based covalent organic polymer (P-COP) that was subsequently used as a support for NiCo2O4, creating a robust electrocatalyst. acs.orgnih.gov These materials offer high thermal and chemical stability. mdpi.com

Silsesquioxane-Based Polymers: Phosphazene-functionalized silsesquioxane porous polymers represent another class of stable supports. These materials have demonstrated high thermal stability, making them suitable for high-temperature reactions like the ring-opening polymerization (ROP) of cyclic esters. mdpi.com

Catalytic Activity and Selectivity of Supported Systems

The catalytic performance of immobilized phosphazene systems is highly dependent on the nature of the support, the type of phosphazene, and the specific reaction.

Base Catalysis: Supported phosphazene catalysts exhibit strong basicity, making them effective in base-catalyzed reactions. The immobilization of poly(diamine)phosphazene onto an NH2-MIL-125 MOF was shown to enhance the basicity of the host framework, leading to improved performance in base catalysis. acs.org However, the loading of the phosphazene plays a crucial role; an optimal loading exists beyond which the catalytic activity may decrease due to the agglomeration of phosphazene molecules and reduced diffusion of reactants. acs.org

Oxidation Reactions: Novel catalyst systems formed by the self-assembly of polyoxometalates (POMs) and cyclophosphazene cations have been developed for biphasic oxidation reactions using hydrogen peroxide. nih.gov These aggregates act as highly efficient catalysts in environmentally friendly processes. nih.gov

Ring-Opening Polymerization (ROP): Phosphazene-silsesquioxane-based porous polymers have been employed as heterogeneous catalysts for the bulk ROP of ε-caprolactone. mdpi.com These catalysts are effective at high temperatures (130-150 °C) and their microporous structure can help suppress undesirable side reactions, resulting in polymers with moderate polydispersity. mdpi.com

Influence of Substituents: The substituents on the phosphazene ring directly influence catalytic activity. A study on benzoxazine (B1645224) curing using different cyclotriphosphazene derivatives found that the activity decreased in the order: hexachlorocyclotriphosphazene (HCP) > tetra m-toluidine (B57737) substituted phosphazene > hexa m-toluidine substituted phosphazene > hexaphenoxycyclotriphosphazene (B75580) (HPP), with HPP being completely inactive. nih.gov This highlights that both the electronic nature and steric hindrance of the substituent groups are critical to the catalyst's efficacy. nih.gov

Table 1: Research Findings on Supported Phosphazene Catalyst Activity

Catalyst System Support Material Reaction Type Key Findings Reference
Poly(diamine)phosphazene NH2-MIL-125 (MOF) Base Catalysis Immobilization enhanced the basicity of the MOF. Highest activity achieved at 1 wt% loading. acs.org
Polyoxometalate-Phosphazene Aggregates None (Self-assembled) Biphasic Oxidation Highly efficient catalysis with hydrogen peroxide. nih.gov
Phosphazene-Silsesquioxane Polymer Silsesquioxane Ring-Opening Polymerization (ROP) Effective for bulk ROP of ε-caprolactone at high temperatures (150 °C); suppresses side reactions. mdpi.com
Substituted Cyclotriphosphazenes None (Homogeneous) Benzoxazine Curing Catalytic activity depends on substituents: HCP > PN-mt(4) > PN-mt(6) > HPP (inactive). nih.gov

Catalyst Regeneration and Recycling Methodologies

A primary advantage of immobilizing phosphazene catalysts is the potential for regeneration and reuse, which is both economically and environmentally beneficial. google.com

Methodologies for regeneration are typically straightforward and depend on the nature of the supported system. For solid-supported catalysts used in liquid-phase reactions, the catalyst can be recovered by simple physical methods:

Filtration or Decantation: After the reaction, the solid catalyst can be separated from the product solution by filtration or decanting. mdpi.com

Washing: The recovered catalyst is often washed with a suitable solvent (e.g., tetrahydrofuran) to remove any adsorbed products or unreacted starting materials. mdpi.com

Drying: The washed catalyst is then dried, typically under vacuum, before being used in a subsequent reaction cycle. mdpi.com

Studies have shown that supported phosphazene catalysts can be reused multiple times without a significant loss of activity. google.commdpi.com For example, a phosphazene-silsesquioxane-based porous polymer used for the ROP of ε-caprolactone was successfully recycled for at least three consecutive cycles with almost no change in monomer conversion or product molecular weight, particularly when the catalyst was dried at a slightly elevated temperature (50 °C) after recovery. mdpi.com

Table 2: Catalyst Recycling in Bulk ROP of ε-Caprolactone with a Phosphazene-Silsesquioxane Catalyst

Cycle Number Monomer Conversion (%) Mn (g/mol) Đ (Mw/Mn)
1 94 14,200 1.7
2 93 14,000 1.7
3 93 14,100 1.7

Data derived from a study on a phosphazene-silsesquioxane-based porous polymer (HPCP) at 150 °C. mdpi.com

Photocatalysis and Electrocatalysis Research

The application of phosphazene-based materials is expanding into the fields of photocatalysis and electrocatalysis, which utilize light or electrical energy, respectively, to drive chemical reactions.

Mechanisms of Light-Driven Catalytic Processes

Photocatalysis involves a catalyst absorbing light to generate an excited state, which then initiates a chemical reaction. youtube.com This process typically involves the generation of electron-hole pairs in semiconductor materials upon illumination. youtube.com These charge carriers can then participate in redox reactions with adsorbed molecules. youtube.com

While there is extensive research on photocatalysis using materials like TiO2, research specifically on this compound in light-driven processes is not widely documented in the provided sources. youtube.com However, the general principles of photocatalysis would apply. A light-driven process involving a phosphazene-based system would likely depend on the ability of the functionalized phosphazene or a composite material to absorb photons, creating an excited state with sufficient energy to drive a desired chemical transformation. youtube.comnih.gov The efficiency of such a system would be influenced by factors like the speed of charge transfer from the catalyst surface to the reactants and the prevention of electron-hole recombination. youtube.com The development of photoswitchable catalysts, where light is used to control the catalyst's activity, is an emerging area that could potentially be applied to phosphazene systems. nih.gov

Electrochemically Driven Reactions and Catalyst Design

Electrocatalysis utilizes an electrode potential to facilitate chemical reactions, offering a sustainable pathway for producing fuels and chemicals. youtube.com Phosphazene-based materials have shown promise in this area, particularly as stable supports for active metal species.

A key example is the use of a phosphazene-based covalent organic polymer (P-COP) as a support for NiCo2O4 nanocrystals. acs.orgnih.gov This hybrid material functions as an efficient and durable electrocatalyst for several important reactions:

Oxygen Evolution Reaction (OER): The process of generating oxygen gas from water.

Hydrogen Evolution Reaction (HER): The process of generating hydrogen gas from water.

Oxygen Reduction Reaction (ORR): A key reaction in fuel cells.

The P-COP support, rich in nitrogen and phosphorus, provides a robust and conductive matrix for the NiCo2O4 active sites. acs.org The design of such catalysts focuses on maximizing the number of active sites and ensuring efficient electron transfer. youtube.com The performance of these electrocatalysts is evaluated based on metrics like overpotential (the extra voltage required to drive the reaction at a certain rate) and current density.

Table 3: Electrocatalytic Performance of a NiCo2O4/P-COP System

Reaction Performance Metric Value
OER Overpotential @ 10 mA cm⁻² 270 mV
HER Overpotential @ 10 mA cm⁻² 130 mV
ORR Half-wave Potential 0.83 V
ORR Maximum Current Density 4.5 mA cm⁻²

Data from a study by Sekar et al. on a NiCo2O4 immobilized on a phosphazene-based covalent organic polymer (P-COP). nih.gov

The design of electrocatalysts also involves understanding the reaction mechanisms at the electrode surface. mpg.de For phosphazene-based systems, this includes how the phosphazene support interacts with the active metal species and how it behaves within the electrochemical environment. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for hexapyrrolidinocyclotriphosphazene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of hexachlorocyclotriphosphazene with pyrrolidine under controlled conditions. Key steps include inert atmosphere handling (e.g., nitrogen/argon), stoichiometric excess of pyrrolidine, and refluxing in anhydrous solvents (e.g., THF or toluene). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, followed by characterization using 31P^{31}\text{P} NMR to confirm complete substitution (absence of residual Cl–P signals) .

Q. Which spectroscopic and structural characterization techniques are essential for verifying this compound’s molecular structure?

  • Methodological Answer :

  • Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm substitution patterns and symmetry.
  • X-ray crystallography : Resolve bond angles and confirm the cyclotriphosphazene core geometry.
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify N–H and P–N vibrational modes.
    Cross-validation of data across these techniques is critical to rule out structural ambiguities .

Q. What are the key physicochemical properties (e.g., thermal stability, solubility) relevant to experimental design?

  • Methodological Answer : Thermal stability can be assessed via TGA/DSC under nitrogen to determine decomposition thresholds (>250°C typical for cyclophosphazenes). Solubility screening in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) informs solvent selection for reactions. Empirical Hansen solubility parameters can guide solvent optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 31P^{31}\text{P} NMR splitting) may arise from incomplete substitution or stereochemical variations. Strategies:

  • Controlled hydrolysis experiments : Identify hydrolytic byproducts via LC-MS.
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with empirical data.
  • Variable-temperature NMR : Detect dynamic conformational changes.
    Cross-referencing with crystallographic data is essential to resolve ambiguities .

Q. What experimental frameworks are suitable for studying the reactivity of this compound in supramolecular assemblies?

  • Methodological Answer :

  • Host-guest studies : Titration calorimetry (ITC) to quantify binding constants with guest molecules (e.g., fullerenes).
  • Self-assembly monitoring : Use SAXS or TEM to track morphology under varying solvent conditions.
  • Kinetic analysis : Employ stopped-flow spectroscopy to measure reaction rates with electrophilic agents.
    Ensure alignment between hypothesized non-covalent interactions (e.g., π-stacking) and experimental observables .

Q. How can computational methods enhance the design of this compound-based materials?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate bulk material behavior (e.g., diffusion coefficients in polymer matrices).
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites for drug delivery applications).
  • Electronic structure calculations : Map HOMO-LUMO gaps to tailor photophysical properties.
    Validate computational predictions with experimental data (e.g., UV-Vis, cyclic voltammetry) .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing inconsistent results in cyclophosphazene derivatization yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield.
  • Multivariate regression : Identify confounding factors (e.g., moisture content).
  • Error analysis : Calculate confidence intervals for replicate experiments to distinguish systematic vs. random errors.
    Document anomalies in raw datasets to refine hypotheses .

Q. How should researchers contextualize findings within broader cyclophosphazene literature?

  • Methodological Answer :

  • Comparative tables : Tabulate properties (e.g., bond lengths, thermal stability) against analogs like hexaarylcyclotriphosphazenes.
  • Meta-analysis : Use tools like PRISMA to systematically review prior studies and identify knowledge gaps.
  • Mechanistic alignment : Contrast reaction pathways (e.g., nucleophilic vs. electrophilic substitution) to explain divergent outcomes .

Ethical & Methodological Best Practices

  • Data integrity : Maintain raw data archives with timestamps and calibration records to ensure reproducibility .
  • Hazard mitigation : Adopt glovebox techniques for air-sensitive reactions and consult SDS for pyrrolidine handling (flammability, toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.